N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
Description
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide is a synthetic opioid structurally related to fentanyl. It features a piperidine core substituted with a phenethyl group at the 1-position and a 2-methoxyphenylbutyramide moiety at the 4-position. This compound is part of a broader class of fentanyl analogs, which are modified to alter pharmacokinetic or pharmacodynamic properties, often to evade legal restrictions while retaining opioid activity. However, extensive documentation exists for its para-substituted analog, N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-methoxybutyryl fentanyl), which is frequently regulated and studied .
Properties
CAS No. |
2749433-35-8 |
|---|---|
Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-9-24(27)26(22-12-7-8-13-23(22)28-2)21-15-18-25(19-16-21)17-14-20-10-5-4-6-11-20;/h4-8,10-13,21H,3,9,14-19H2,1-2H3;1H |
InChI Key |
OHTMXOOLQGZYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenethyl group is introduced through a substitution reaction.
Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the butyric acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the amide bond or the aromatic ring.
Substitution: Various substitution reactions can take place, especially on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-Methoxybutyryl Fentanyl)
(b) N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-Fluorobutyryl Fentanyl)
(c) N-(4-Chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (para-Chloroisobutyryl Fentanyl)
- Substituent : 4-chlorophenyl; isobutyramide (branched acyl group).
- Potency : Similar to para-fluorobutyryl fentanyl but with reduced metabolic stability due to the chlorine atom .
- Legal Status : Schedule I .
Ortho-Substituted Analogs
(a) N-(2-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (ortho-Fluorobutyryl Fentanyl)
(b) N-(2-Methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide (ortho-Methyl Acetylfentanyl)
- Substituent : 2-methylphenyl; acetyl group.
- Potency : Methyl substitution at the ortho position decreases potency by ~50% compared to acetylfentanyl .
Pharmacological and Structural Trends
Substituent Effects
- Para-Substituents (e.g., -OCH₃, -F, -Cl): Enhance receptor binding due to optimal steric and electronic interactions with the opioid receptor’s hydrophobic pocket .
- Ortho-Substituents : Introduce steric hindrance, reducing binding efficiency and potency .
- Acyl Modifications : Butyramide (straight-chain) analogs generally exhibit higher potency than isobutyramide (branched) variants .
Comparative Data Table
Biological Activity
N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide, commonly referred to as 2-MeO Butyryl fentanyl, is a synthetic opioid belonging to the fentanyl analogs group. This compound has garnered attention due to its potential biological activity, particularly in relation to analgesic effects and its interaction with opioid receptors.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H33ClN2O2
- Molecular Weight : 380.5231 g/mol
- CAS Number : 2749433-35-8
The structure of 2-MeO Butyryl fentanyl features a butyramide group linked to a piperidine ring, which is substituted with both a methoxyphenyl and a phenethyl group. This structural configuration is crucial for its biological activity.
Like other fentanyl analogs, 2-MeO Butyryl fentanyl primarily exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to:
- Analgesia : The compound is expected to produce significant pain-relieving effects.
- Euphoria : Similar to other opioids, it may induce feelings of euphoria, which can contribute to its potential for abuse.
Pharmacological Studies
Research into the pharmacological effects of 2-MeO Butyryl fentanyl is limited, but it is hypothesized to have a potency similar to or greater than that of morphine. The following table summarizes relevant findings from various studies on related compounds:
| Compound Name | Potency (relative to morphine) | Primary Effects | Notes |
|---|---|---|---|
| Fentanyl | 80-100 times | Analgesia, sedation | Well-studied |
| Butyryl fentanyl | 10 times | Analgesia, respiratory depression | Less potent than fentanyl |
| 2-MeO Butyryl fentanyl | Unknown | Expected analgesia | Limited data available |
Toxicity and Safety Profile
The safety profile of 2-MeO Butyryl fentanyl is not well established due to limited research. However, as with other synthetic opioids, there are concerns regarding:
- Respiratory Depression : A common side effect associated with opioid use that can lead to overdose.
- Addiction Potential : Due to its euphoric effects, there is a risk of misuse and dependency.
Case Studies and Reports
While specific case studies on this compound are scarce, reports on related fentanyl analogs indicate significant risks associated with their use. For example:
-
Case Report on Fentanyl Analog Overdose :
- A patient presented with respiratory depression after using an unknown quantity of a fentanyl analog.
- Immediate intervention was required, highlighting the dangers of potent synthetic opioids.
-
Epidemiological Studies :
- Increased emergency room visits related to synthetic opioid overdoses have been documented, emphasizing the need for awareness regarding new analogs entering the market.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
